
1-(氯代乙酰)氮丙啶
描述
1-(Chloroacetyl)aziridine is a compound that belongs to the class of organic compounds known as aziridines. Aziridines are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges .
Synthesis Analysis
Aziridines are typically synthesized using electrophilic nitrogen sources rather than widely available amine nucleophiles . The reaction of N-tosyl imines with in situ generated iodomethyllithium allows an efficient and general synthesis of aziridines . Aldimines (generated in situ from aldehydes and amines) react readily with ethyl diazoacetate to produce the corresponding aryl aziridine carboxylates .Molecular Structure Analysis
Aziridine is a nitrogen-containing three-membered ring with similar ring strain energy as other three-membered ring compounds, including cyclopropane and oxirane . Its high ring strain energy renders various nitrogen-containing cyclic and acyclic compounds .Chemical Reactions Analysis
Aziridines undergo efficient reaction with amines to furnish N-alkyl aziridines . The reaction of trimethylsilyldiazomethane with N-sulfonyl (Ts and SES) imines provides aziridines in good yields and high cis stereoselectivities .Physical And Chemical Properties Analysis
Aziridine is a colorless, toxic, volatile liquid . It has a chemical formula of C2H5N and a molar mass of 43.069 g·mol−1 . It is less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid .科学研究应用
1. 抗肿瘤活性
含氮丙啶的化合物,如双氮丙啶萘醌衍生物,已显示出对人癌细胞系具有显着的细胞毒性。它们是 DNA 烷基化和 DNA 链间交联的有效剂,表明具有作为抗肿瘤剂的潜力。一项研究发现,双氮丙啶萘醌 1c 有效降低了 Hep2 细胞的活力,并诱导了与抗凋亡 bcl2 蛋白表达减少相关的凋亡,表明对实体瘤具有治疗潜力 (Huang 等人,2004 年)。
2. 合成化学
1-芳基甲基-2-(氰基甲基)氮丙啶已由 2-(溴甲基)氮丙啶合成,突出了它们在创建复杂化学结构中的作用。这些氮丙啶经历环转化,导致形成新型化合物,如甲基 N-(2-氰基环丙基)苯并咪唑,它们可以是生物相关化合物的先驱 (D’hooghe 等人,2006 年)。
3. 催化和环境应用
已经探索了使用氮丙啶的金属有机骨架 (MOF) 用于环境保护和催化。例如,由 [Cu30] 纳米笼组装的多孔 MOF 在捕获 CO2 和亚甲蓝方面显示出有希望的应用。该 MOF 还有效地催化了 CO2 与氮丙啶的环加成反应,将 CO2 转化为高价值的恶唑烷酮,并且可以多次重复使用而不会失去催化活性 (Xu 等人,2016 年)。
4. 开环反应
氮丙啶在有机合成中很有价值,因为它们在开环反应中具有很高的反应性。例如,氯代或碘代甲基锂加成到亚胺上可以有效地合成氮丙啶和 β-氯胺,突出了它们在创建多种有机化合物中的用途 (Concellón 等人,2009 年)。
5. 治疗剂
对天然氮丙啶生物碱及其合成类似物的研究已经揭示了 130 多种具有抗肿瘤、抗微生物和抗菌作用的生物活性化合物。这些发现强调了氮丙啶生物碱作为药物原型和药物发现线索来源的潜力 (Ismail 等人,2009 年)。
安全和危害
未来方向
作用机制
Target of Action
1-(Chloroacetyl)aziridine, as an aziridine-containing compound, primarily targets the DNA of cells . Aziridines are known for their high reactivity due to the inherent strain in their three-membered ring structure . This makes them effective in interacting with biological targets, particularly nucleic acids .
Mode of Action
The mode of action of 1-(Chloroacetyl)aziridine involves its interaction with DNA. The aziridine ring in the compound is highly reactive and can open up to interact with DNA . This interaction can disrupt the normal functioning of the DNA, leading to changes in the cell .
Biochemical Pathways
The biochemical pathways affected by 1-(Chloroacetyl)aziridine are primarily related to DNA synthesis and function . The interaction of 1-(Chloroacetyl)aziridine with DNA can disrupt these pathways, leading to downstream effects such as inhibition of cell division and growth .
Result of Action
The result of the action of 1-(Chloroacetyl)aziridine at the molecular and cellular level is the disruption of normal cell function. By interacting with DNA, 1-(Chloroacetyl)aziridine can inhibit DNA synthesis and disrupt cell division and growth .
生化分析
Biochemical Properties
1-(Chloroacetyl)aziridine plays a significant role in various biochemical reactions, primarily due to its highly strained aziridine ring, which makes it reactive towards nucleophiles. This reactivity allows it to interact with a range of biomolecules, including enzymes, proteins, and nucleic acids. For instance, 1-(Chloroacetyl)aziridine can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification. It has been observed to interact with enzymes involved in DNA repair and replication, potentially inhibiting their activity and affecting cellular processes .
Cellular Effects
The effects of 1-(Chloroacetyl)aziridine on cells are profound and varied. It can induce cytotoxicity in various cell types, including cancer cells, by interfering with DNA replication and repair mechanisms. This interference can lead to cell cycle arrest and apoptosis. Additionally, 1-(Chloroacetyl)aziridine has been shown to affect cell signaling pathways, altering gene expression and cellular metabolism. For example, it can activate stress response pathways, leading to changes in the expression of genes involved in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, 1-(Chloroacetyl)aziridine exerts its effects through several mechanisms. One primary mechanism is the alkylation of nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of nucleic acids. This alkylation can result in the formation of covalent adducts, leading to enzyme inhibition or activation, and changes in gene expression. Additionally, 1-(Chloroacetyl)aziridine can induce the formation of DNA cross-links, which interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Chloroacetyl)aziridine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(Chloroacetyl)aziridine can degrade over time, leading to a decrease in its cytotoxic effects. Prolonged exposure to the compound can result in sustained DNA damage and long-term alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(Chloroacetyl)aziridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to induce noticeable biological effects. High doses of 1-(Chloroacetyl)aziridine can result in severe toxicity, including organ damage and systemic toxicity .
Metabolic Pathways
1-(Chloroacetyl)aziridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. Additionally, 1-(Chloroacetyl)aziridine can influence the activity of enzymes involved in detoxification pathways, altering the cellular response to oxidative stress .
Transport and Distribution
Within cells and tissues, 1-(Chloroacetyl)aziridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cell, 1-(Chloroacetyl)aziridine can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins .
Subcellular Localization
The subcellular localization of 1-(Chloroacetyl)aziridine is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 1-(Chloroacetyl)aziridine may be targeted to the nucleus by nuclear localization signals, allowing it to interact with nuclear biomolecules and exert its effects on DNA replication and repair .
属性
IUPAC Name |
1-(aziridin-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-4(7)6-1-2-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWBIYMXVTBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




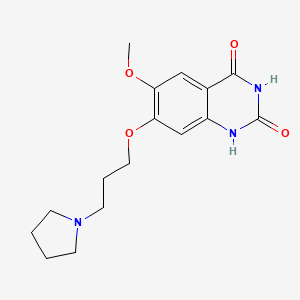
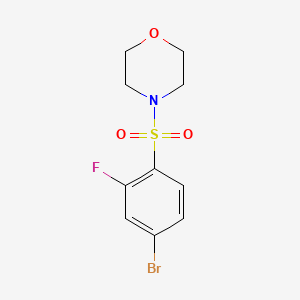
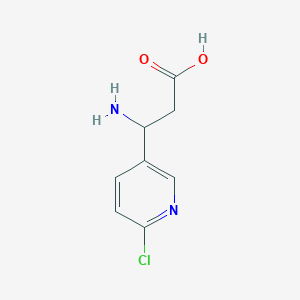
![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)
![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)
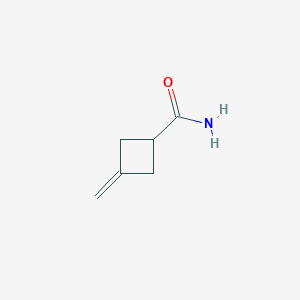
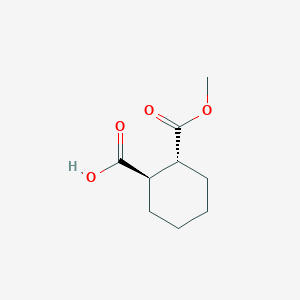
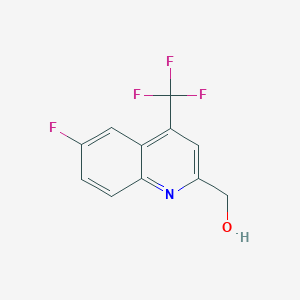
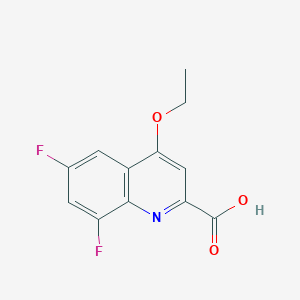
![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)